molecular formula C15H22N2O B1591743 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) CAS No. 57671-19-9

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)

Cat. No.: B1591743
CAS No.: 57671-19-9
M. Wt: 246.35 g/mol
InChI Key: MFYNHXMPPRNECN-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) is a chemical compound that combines 1,8-Diazabicyclo[5.4.0]undec-7-ene with phenol in a 1:1 ratio. This compound is known for its use as a catalyst and a non-nucleophilic base in organic synthesis. It is a bicyclic amidine base that is sterically hindered and non-nucleophilic, making it useful in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diazabicyclo[5.4.0]undec-7-ene can be synthesized through the reaction of adipaldehyde with 1,3-diaminopropane. The compound is then combined with phenol to form the 1:1 compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used.

Major Products Formed

Scientific Research Applications

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) has numerous applications in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through its role as a base and catalyst. It facilitates various chemical reactions by deprotonating substrates and stabilizing reaction intermediates. The molecular targets include imine nitrogens and other electrophilic centers in the reacting molecules .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine base used in organic synthesis.

    1,4-Diazabicyclo[2.2.2]octane: A bicyclic amine used as a catalyst and ligand.

    1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions.

Uniqueness

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) is unique due to its combination with phenol, which enhances its catalytic properties and makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.C6H6O/c1-2-5-9-10-6-4-8-11(9)7-3-1;7-6-4-2-1-3-5-6/h1-8H2;1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYNHXMPPRNECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCCCN2CC1.C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074061
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

57671-19-9
Record name DBU phenol salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57671-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057671199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
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Synthesis routes and methods

Procedure details

A THF solution (5 mL) of phenol (0.48 g, 5.1 mmol) was added to a 50 mL flask containing THF (10 mL) and DBU (0.76 g, 5.0 mmol) under nitrogen atmosphere. The solution was stirred for 2 hours and evaporated afterward. The liquid residue was then washed with diethyl ether, isolated by decantation, and dried under vacuum (1.18 g, 95%).
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)
Reactant of Route 2
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)
Reactant of Route 3
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)
Reactant of Route 4
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)
Reactant of Route 5
Reactant of Route 5
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)
Reactant of Route 6
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)

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